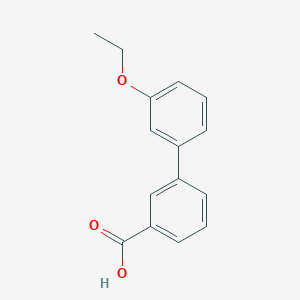

3'-Ethoxy-biphenyl-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

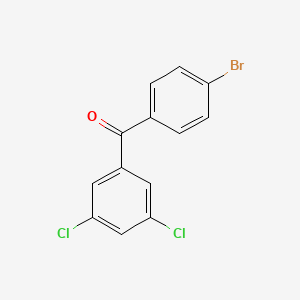

3'-Ethoxy-biphenyl-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as biphenylcarboxylic acids. These compounds consist of a biphenyl moiety bearing a carboxylic acid group. The ethoxy group at the 3' position indicates that an ethyl ether functional group is attached to the biphenyl structure, providing certain chemical properties that can be exploited in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related biphenylcarboxylic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid, a compound with a similar structure, was achieved from 4-methylsalicylic acid through esterification and etherification, followed by carboxylation and selective hydrolysis, with an overall yield of 58% . Another related synthesis involves the reaction of ethoxymethylenemalononitrile with ethyl 4-phenylacetoacetate, leading to a biphenyl derivative with subsequent hydrolysis yielding new carboxylic acid derivatives . These methods highlight the versatility and complexity of synthesizing biphenylcarboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of biphenylcarboxylic acid derivatives is characterized by the presence of two phenyl rings connected by a single bond, allowing for a certain degree of rotation around the bond. This rotation can affect the molecule's physical properties and reactivity. The presence of substituents like the ethoxy group can further influence the molecular geometry and intermolecular interactions, as seen in related compounds where substituents are involved in intermolecular interactions, stabilizing the crystal structure .

Chemical Reactions Analysis

Biphenylcarboxylic acid derivatives can participate in various chemical reactions. For example, they can be used to synthesize hydroxamic acids and ureas through the Lossen rearrangement, which is facilitated by reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . Additionally, these acids can undergo amide bond formation with amines in the presence of catalysts like triphenylphosphine . The reactivity of the carboxylic acid group is central to these transformations, allowing for the creation of a wide range of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Ethoxy-biphenyl-3-carboxylic acid and its derivatives are influenced by their molecular structure. The presence of the ethoxy group can affect the compound's solubility, boiling point, and melting point. The intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing and stability of these compounds . The electronic properties, such as the energy gap between frontier molecular orbitals, can also dictate the compound's optical and electronic behavior, which is important in applications like nonlinear optics .

Applications De Recherche Scientifique

“3’-Ethoxy-biphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C15H14O3 . This compound is used in various scientific fields, particularly in synthetic organic chemistry .

Biphenyl compounds, which include “3’-Ethoxy-biphenyl-3-carboxylic acid”, are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

-

Synthetic Organic Chemistry

- “3’-Ethoxy-biphenyl-3-carboxylic acid” is a biphenyl compound, which is a fundamental backbone in synthetic organic chemistry . It undergoes several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

- This compound is used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

-

Protodeboronation of Pinacol Boronic Esters

- In a study, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, underwent catalytic protodeboronation . This process was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol .

- Corrosion Protection

- Biphenyl compounds, including “3’-Ethoxy-biphenyl-3-carboxylic acid”, can be used in the production of polymers . For instance, the polymerization of 4-methylcarbazole-3-carboxylic acid was carried out on the surface of stainless steel using acetonitrile or lithium perchlorate (LiClO4) as a supporting electrolyte . The resulting polymer, polycarbazole (PCz), exhibits efficacious anodic protecting properties in a corrosive test solution .

Safety And Hazards

Propriétés

IUPAC Name |

3-(3-ethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTHFRNNBDCGFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374464 |

Source

|

| Record name | 3'-Ethoxy-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Ethoxy-biphenyl-3-carboxylic acid | |

CAS RN |

669713-71-7 |

Source

|

| Record name | 3'-Ethoxy-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)